molecular formula C8H16O2 B146326 6-Methylheptanoic acid CAS No. 929-10-2

6-Methylheptanoic acid

Cat. No.: B146326
CAS No.: 929-10-2
M. Wt: 144.21 g/mol
InChI Key: OEOIWYCWCDBOPA-UHFFFAOYSA-N
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Description

6-Methylheptanoic acid is a medium-chain fatty acid with the molecular formula C8H16O2. It is also known as isocaprylic acid. This compound is characterized by a branched structure, where a methyl group is attached to the sixth carbon of the heptanoic acid chain. It is a colorless liquid with a slightly pungent odor and is soluble in organic solvents like chloroform and methanol .

Biochemical Analysis

Biochemical Properties

As a medium-chain fatty acid, it may interact with various enzymes, proteins, and other biomolecules involved in fatty acid metabolism

Cellular Effects

Given its role as a medium-chain fatty acid, it may influence cell function through its involvement in fatty acid metabolism . The impact on cell signaling pathways, gene expression, and cellular metabolism needs to be explored further.

Molecular Mechanism

As a medium-chain fatty acid, it may exert its effects at the molecular level through interactions with biomolecules involved in fatty acid metabolism This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

6-Methylheptanoic acid, as a medium-chain fatty acid, is likely involved in fatty acid metabolism It may interact with enzymes or cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methylheptanoic acid can be synthesized through several methods. One common approach involves the oxidation of 6-methylheptanal using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the carboxylic acid .

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrolysis of its corresponding ester, 6-methylheptanoate. This process involves heating the ester with a strong acid or base, such as sulfuric acid or sodium hydroxide, to yield the free acid and an alcohol byproduct .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Scientific Research Applications

6-Methylheptanoic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and analogues.

    Biology: The compound is studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of drugs targeting metabolic disorders.

    Industry: It is used in the production of fragrances and flavorings due to its distinctive odor

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its branched structure, which imparts distinct chemical and physical properties compared to its straight-chain counterparts. This branching can influence its reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

6-methylheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2)5-3-4-6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEOIWYCWCDBOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865871
Record name 6-Methylheptanoic acid
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Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031588
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

929-10-2, 25103-52-0
Record name 6-Methylheptanoic acid
Source CAS Common Chemistry
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Record name Cekanoic C8 acid
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Record name Isooctanoic acid
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Record name Isooctanoic acid
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Record name ISOOCTANOIC ACID
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Record name 6-Methylheptanoic acid
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URL http://www.hmdb.ca/metabolites/HMDB0031588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

0 °C
Record name 6-Methylheptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031588
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The sulfuric acid is employed in an amount sufficient to both catalyze the reaction and to serve as a dehydrating agent or desiccant for the by-product water. Accordingly, the sulfuric acid should be employed in an amount greater than about 0.05 moles per mole of carboxylic acid to be esterified and preferably above 0.1 moles and of sulfuric acid per mole of carboxylic acid, which is sufficient to both catalyze the dehydrate the water. Most desirably, from about 0.1 to about 0.5 moles of sulfuric acid and most preferably about 0.2 moles will be employed per mol of carboxylic acid. The reaction is carried out at elevated temperatures, conveniently reflux conditions. With methanol as the alcohol and a carboxylic acid having from about 6 to about 22 carbon atoms a temperature will be on the order of about 70° to about 100° C. However, temperatures on the order at about 40° to about 120° C. and more preferably 60° to about 80° C. will be employed. The specific temperature employed will be determined however by the specific alcohol employed and specific carboxylic acid to be esterified. In the laboratory reflux periods of about 1 to 2 hours were sufficient to provide yields of methyl isooctanoate in the methanol esterification of isooctanoic acid employing about 1.5 to about 2 moles of methanol per mole of isooctanoic acid which provided the ester of greater than 99% purity. In contrast, in reactions not using an excess of sulfuric acid (only a catalytic amount) time periods of reflux of about 10 hours or more were required to provide about an 80% yield of ester of lower purity even with a seven molar excess of methanol. Again, the reaction period will depend on the specific alcohol employed and specific acid to be esterified. Generally reaction periods will not need to exceed about 4 hours and the reaction will be complete (about 90% yield) usually within 1 to about 3 hours employing the preferred levels of carboxylic acid, alcohol and sulfuric acid. After completion of the esterification the sulfuric acid layer is removed and any unesterified acid is removed as the sodium salt by an alkaline aqueous wash. The ester may be dried by azeotropic distillation with an aliphatic hydrocarbon solvent such as heptane. The unreacted carboxylic acid in the aqueous alkaline wash can be recovered by acidification with an acid, preferably spent sulfuric acid, from the esterification step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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